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Compound Name:
N-[2-(4-

morpholinyl)phenyl]nicotinamide

Cat. No.: B251633

Get Quote

Focusing on N-[2-(4-
morpholinyl)phenyl]nicotinamide in Kinase Inhibitor
Screening
Executive Summary & Scientific Rationale
The molecule N-[2-(4-morpholinyl)phenyl]nicotinamide represents a classic "privileged

scaffold" in kinase drug discovery. It combines a nicotinamide moiety—capable of bidentate

hydrogen bonding with the kinase hinge region—with an ortho-substituted morpholine ring.

This specific connectivity offers a critical lesson in medicinal chemistry and screening logic:

Solubility & Pharmacokinetics: The morpholine ring acts as a solubilizing group, reducing the

high lipophilicity typically associated with aromatic kinase inhibitors.

Conformational Control: The ortho (2-position) substitution induces a steric twist between the

phenyl ring and the amide linker. This non-planarity is often exploited to fit into specific
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hydrophobic pockets (e.g., the "gatekeeper" region) of tyrosine kinases like VEGFR2 (KDR)

or PDGFR, or Ser/Thr kinases like TNIK.

This guide details the protocols for characterizing this compound class, moving from compound

management to high-confidence IC50 generation.

Compound Management & Quality Control
Before initiating enzymatic assays, the physicochemical behavior of the probe must be

stabilized. The ortho-morpholine group improves solubility but can introduce steric strain that

affects aggregation tendencies.

Protocol A: Stock Preparation & Acoustic Dispensing
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

Concentration: Prepare a 10 mM master stock.

Rationale: Higher concentrations (e.g., 50 mM) may precipitate due to the rigid amide

backbone.

Storage: -20°C in Matrix tubes with septum caps to prevent hydration.

Step-by-Step Workflow:

Weighing: Weigh ~5 mg of solid powder into a glass vial (avoid plastic static interaction).

Dissolution: Add calculated volume of DMSO. Vortex for 30 seconds.

Sonication: Sonicate for 5 minutes at room temperature to ensure disruption of crystal

lattices.

QC Check (Nephelometry):

Dilute 1 µL of stock into 99 µL of assay buffer (1% DMSO final).

Measure light scattering. If scattering > 5x background, the compound is aggregating. N-
[2-(4-morpholinyl)phenyl]nicotinamide is generally soluble, but check this to rule out

false positives.
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Primary Screening: TR-FRET Binding Assay
(LanthaScreen™)
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to

determine the Binding Affinity (Kd). Unlike activity assays, this measures physical occupancy of

the ATP pocket.

Mechanism: The nicotinamide moiety competes with a labeled tracer (e.g., AlexaFluor 647-ATP

conjugate) for the kinase hinge region.

Experimental Design (384-well format)
Component Concentration / Details

Kinase Target 5 nM (GST-tagged or His-tagged)

Tracer Tracer 222 or 199 (Optimized to Kd of tracer)

Antibody Eu-anti-GST or Eu-anti-His (2 nM)

Compound
10-point dose response (Start 10 µM, 1:3

dilution)

Incubation
60 minutes @ Room Temp (Equilibrium is

critical)

Step-by-Step Protocol:
Dispense Compound: Use an acoustic liquid handler (e.g., Echo 650) to shoot nL volumes of

compound into dry 384-well plates (Low Volume, White).

Add Kinase/Antibody Mix: Dilute Kinase and Europium-labeled antibody in Kinase Buffer A

(50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dispense 5 µL/well.

Incubation 1: Spin down (1000 rpm, 1 min). Incubate 15 min.

Add Tracer: Dilute Tracer to 4x the desired final concentration. Dispense 5 µL/well.

Final Incubation: Incubate 60 min at Room Temp protected from light.
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Read: Read on a multimode plate reader (e.g., EnVision).

Excitation: 337 nm

Emission 1 (Donor): 620 nm

Emission 2 (Acceptor): 665 nm

Calculation: TR-FRET Ratio =

.

Functional Validation: ADP-Glo™ Kinase Assay
Binding does not guarantee inhibition. The ADP-Glo assay couples ATP hydrolysis to luciferase

output, confirming that N-[2-(4-morpholinyl)phenyl]nicotinamide inhibits the catalytic transfer

of phosphate.

Protocol B: IC50 Determination
ATP Concentration: Must be set to

of the specific kinase (typically 10–50 µM) to ensure the assay is sensitive to ATP-
competitive inhibitors (Type I).

Workflow Diagram (DOT):

Compound Dispense
(Echo 555)

Kinase Reaction
(Enzyme + Substrate + ATP)

60 min @ RT

 Initiate ADP-Glo Reagent
(Depletes unused ATP)

40 min @ RT

 Terminate Kinase Detection Reagent
(Converts ADP -> ATP -> Light)

30 min @ RT

 Convert Luminescence Read
(Integration: 0.5s)

 Quantify

Click to download full resolution via product page

Caption:Figure 1: ADP-Glo functional assay workflow. The depletion of remaining ATP by the

first reagent is critical to reducing background noise.

Orthogonal Profiling: Thermal Shift Assay (DSF)
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To prove the compound binds the protein and stabilizes its fold (and isn't just a chaotic

aggregator), we use Differential Scanning Fluorimetry (DSF).

Hypothesis: The binding of the nicotinamide-morpholine scaffold should increase the melting

temperature (

) of the kinase domain.

Reagent: SYPRO Orange (binds hydrophobic regions exposed during unfolding).

Steps:

Mix Kinase (2 µM) + Compound (20 µM) + SYPRO Orange (5x) in a qPCR plate.

Ramp temperature from 25°C to 95°C at 1°C/min.

Result: A

indicates significant specific binding.

Data Analysis & Interpretation
Curve Fitting
Fit data to the 4-parameter logistic equation:

Troubleshooting the Nicotinamide-Morpholine Scaffold
Observation Potential Cause Remediation

Hill Slope > 2.0
Compound aggregation or

stoichiometric binding.

Add 0.01% Triton X-100 to

buffer; re-check solubility.

High Background (TR-FRET)

Morpholine amine quenching

fluorescence (rare) or light

scattering.

Check compound

autofluorescence at

337nm/665nm.

IC50 shift with [ATP]
Compound is ATP-competitive

(Expected).

This confirms the mechanism.

[1] If IC50 doesn't shift, it might

be allosteric.
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Pathway Context & Mechanism
The diagram below illustrates where this inhibitor class typically intervenes in a generic

Receptor Tyrosine Kinase (RTK) pathway (e.g., VEGFR/PDGFR).
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Caption:Figure 2: Mechanism of Action. The inhibitor targets the ATP-binding pocket of the

active RTK dimer, preventing downstream phosphorylation of Ras/Raf.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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